
3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
説明
3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate is a useful research compound. Its molecular formula is C13H16N4O5S and its molecular weight is 340.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Synthesis
Research has shown various reactions and synthetic processes involving compounds structurally related to 3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate. For example, Yakubkene and Vainilavichyus (1998) studied the reaction of similar oxadiazole compounds with amines, which led to the formation of corresponding thiosemicarbazides and other derivatives through ring-opening and substitution reactions (Yakubkene & Vainilavichyus, 1998). Similarly, Borisov et al. (2009) synthesized combinatorial libraries of substituted 1,2,4-oxadiazole compounds through parallel liquid-phase synthesis, indicating the versatility of these compounds in chemical synthesis (Borisov et al., 2009).
Anticancer Applications
Several studies have explored the anticancer potential of compounds structurally similar to this compound. Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazole derivatives with significant cytotoxicity against various human cancer cell lines (Abdo & Kamel, 2015). El‐Sayed et al. (2008) also reported the synthesis of new oxadiazole derivatives with potential biological activity, indicating the promise of these compounds in cancer research (El‐Sayed et al., 2008).
Antimicrobial Activities
1,2,4-oxadiazole derivatives have also been studied for their antimicrobial properties. Bayrak et al. (2009) investigated the antimicrobial activity of new 1,2,4-triazoles and 1,3,4-oxadiazoles, revealing their effectiveness against various microorganisms (Bayrak et al., 2009). This suggests that compounds like this compound might have similar antimicrobial applications.
Fluorescent Compounds and Structural Studies
Research has also been conducted on the structural and fluorescent properties of oxadiazole compounds. For instance, Ho and Yao (2009) synthesized novel fluorescent compounds based on 1,3,4-oxadiazoles, suggesting potential applications in materials science and imaging (Ho & Yao, 2009). Furthermore, Shen et al. (2018) focused on the crystal structure of a compound closely related to this compound, indicating the importance of structural studies in understanding these compounds (Shen et al., 2018).
特性
IUPAC Name |
3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.C2H2O4/c1-17-7-4-9(12)11-14-10(15-16-11)8-2-5-13-6-3-8;3-1(4)2(5)6/h2-3,5-6,9H,4,7,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWCFGCGQOVUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
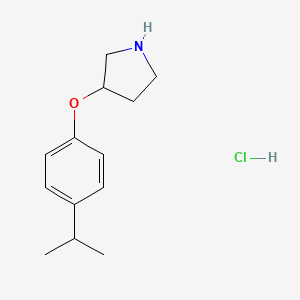
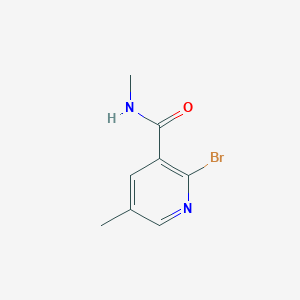

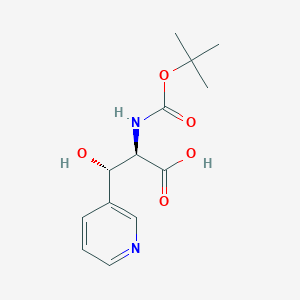


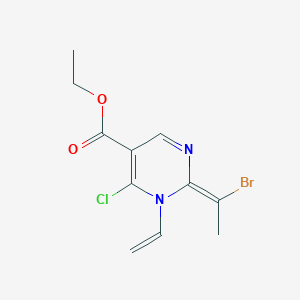

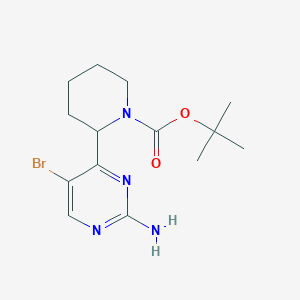
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
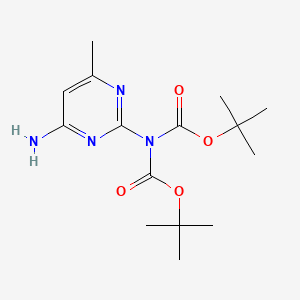
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
